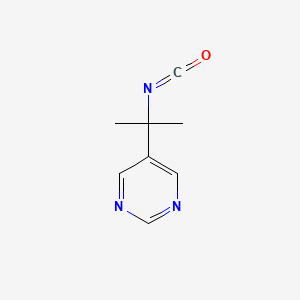
2-(5-Pyrimidinyl)-2-propylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Isocyanatopropan-2-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features an isocyanate group attached to a pyrimidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-isocyanatopropan-2-yl)pyrimidine typically involves the reaction of 5-(2-hydroxypropan-2-yl)pyrimidine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is usually maintained at a low to moderate range to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of 5-(2-isocyanatopropan-2-yl)pyrimidine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality. The use of automated systems also minimizes the risk of exposure to hazardous chemicals, enhancing safety in the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Isocyanatopropan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds with potential biological activity.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the hydrolysis of the isocyanate group.
Scientific Research Applications
5-(2-Isocyanatopropan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-isocyanatopropan-2-yl)pyrimidine primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to form stable urea or carbamate linkages, which can be exploited in the design of biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the isocyanate group.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxypropan-2-yl)pyrimidine: A precursor in the synthesis of 5-(2-isocyanatopropan-2-yl)pyrimidine.
5-(2-Aminopropan-2-yl)pyrimidine: Formed from the hydrolysis of 5-(2-isocyanatopropan-2-yl)pyrimidine.
5-(2-Carbamoylpropan-2-yl)pyrimidine: Formed from the reaction with amines.
Uniqueness
5-(2-Isocyanatopropan-2-yl)pyrimidine is unique due to its isocyanate functional group, which imparts high reactivity and versatility in organic synthesis
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-(2-isocyanatopropan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H9N3O/c1-8(2,11-6-12)7-3-9-5-10-4-7/h3-5H,1-2H3 |
InChI Key |
SWCPDZUJMKCHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CN=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















